N-(9-Acridinyl)maleamic Acid
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Overview
Description
N-(9-Acridinyl)maleamic acid is a chemical compound with the molecular formula C17H12N2O3 and a molecular weight of 292.29 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its applications in the synthesis of fluorescent reagents and its interactions with thiol compounds .
Mechanism of Action
Target of Action
N-(9-Acridinyl)maleamic Acid (NAM) is a maleimide type fluorescent thiol reagent . Its primary targets are thiol compounds . Thiol compounds, such as cysteine and glutathione, play crucial roles in various biological processes, including protein synthesis, metabolism, and cellular defense mechanisms .
Mode of Action
NAM interacts with its targets (thiol compounds) through a process known as coupling . This interaction results in the formation of addition compounds . The coupling process is facilitated by the maleimide group in NAM, which reacts rapidly and specifically with thiol groups under mild conditions .
Biochemical Pathways
The interaction of NAM with thiol compounds affects the biochemical pathways involving these compounds. For instance, the coupling of NAM with cysteine or glutathione can influence the metabolic pathways of these compounds, potentially affecting processes such as protein synthesis and cellular defense mechanisms .
Result of Action
The coupling of NAM with thiol compounds results in the formation of addition compounds that exhibit strong blue fluorescence . This fluorescence can be used for the fluorometrical analysis of thiol compounds such as cysteine and glutathione .
Biochemical Analysis
Biochemical Properties
It is known that it is a maleimide type reagent that has faint fluorescence but gives strong blue fluorescence by the reaction with thiol compounds . This suggests that N-(9-Acridinyl)maleamic Acid could interact with enzymes, proteins, and other biomolecules containing thiol groups .
Cellular Effects
Given its fluorescent properties when interacting with thiol compounds , it could potentially be used as a marker in cellular studies to track the presence and distribution of thiol-containing biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiol groups. It was synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . This suggests that it may bind to biomolecules through a similar mechanism, potentially leading to changes in gene expression or enzyme activity.
Metabolic Pathways
Given its synthesis from 9-aminoacridine and maleic anhydride , it may be involved in pathways related to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(9-Acridinyl)maleamic acid is synthesized through a condensation reaction between 9-aminoacridine and maleic anhydride . The reaction proceeds quantitatively, resulting in the formation of this compound. This intermediate can then be transformed into N-(9-acridinyl)maleimide through dehydratic cyclization using polyphosphoric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard laboratory procedures that can be scaled up for industrial purposes. The key steps include the condensation reaction and subsequent cyclization, which can be optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(9-Acridinyl)maleamic acid undergoes various chemical reactions, including:
Condensation Reactions: Formation of this compound from 9-aminoacridine and maleic anhydride.
Dehydratic Cyclization: Conversion of this compound to N-(9-acridinyl)maleimide using polyphosphoric acid.
Common Reagents and Conditions
Condensation Reaction: 9-aminoacridine and maleic anhydride are the primary reagents.
Cyclization Reaction: Polyphosphoric acid is used for the dehydratic cyclization.
Major Products Formed
This compound: The primary product of the condensation reaction.
N-(9-Acridinyl)maleimide: The product of the dehydratic cyclization of this compound.
Scientific Research Applications
N-(9-Acridinyl)maleamic acid has several scientific research applications:
Fluorescent Reagents: It is used in the synthesis of fluorescent thiol reagents, such as N-(9-acridinyl)maleimide, which exhibits strong blue fluorescence when coupled with thiol compounds.
Biochemical Analysis: The compound is utilized in the fluorometric analysis of thiol-containing compounds like cysteine and glutathione.
Protein Modification: Derivatives of this compound are employed in the modification of proteins for various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(9-Acridinyl)maleimide: A derivative of N-(9-acridinyl)maleamic acid, known for its strong blue fluorescence when coupled with thiol compounds.
N-(9-Acridinyl)succinimide: Another related compound used in similar biochemical applications.
Uniqueness
This compound is unique due to its specific interaction with thiol groups and its role in the synthesis of highly fluorescent reagents. Its derivatives, such as N-(9-acridinyl)maleimide, are particularly valuable in biochemical assays for detecting thiol compounds .
Properties
IUPAC Name |
(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXHTLMOSJUHKZ-KTKRTIGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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